molecular formula C8H14Cl2N2 B566383 4-[2-(Methylamino)ethyl]pyridine dihydrochloride CAS No. 101252-40-8

4-[2-(Methylamino)ethyl]pyridine dihydrochloride

Cat. No.: B566383
CAS No.: 101252-40-8
M. Wt: 209.114
InChI Key: IYZYBOCTDVWOKY-UHFFFAOYSA-N
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Description

“4-[2-(Methylamino)ethyl]pyridine dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N2 . It is a pyridine substituted by a 2-(methylamino)ethyl group at position 2 . This compound can be used to functionalize hypercrosslinked emulsion-templated porous polymers (polyHIPE) to form a highly efficient heterogeneous nucleophilic catalyst for the acylation of a tertiary alcohol .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H12N2/c1-9-5-2-8-3-6-10-7-4-8/h3-4,6-7,9H,2,5H2,1H3 . The exact mass of the molecule is 136.100048391 g/mol .


Chemical Reactions Analysis

“this compound” can be used as a reactant to synthesize 4-(N-allyl-N-methylamino)pyridine, which is employed as an intermediate to prepare DMAP/SBA-15 supported catalyst for the synthesis of propylene carbonate . It can also be used to prepare 5-azaoxindoles via homolytic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 136.19 g/mol . The compound has a predicted boiling point of 230.8±15.0 °C and a predicted density of 0.967±0.06 g/cm3 .

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Tetrahydropyridines : Utilized in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation. This method allows for the creation of tetrahydropyridines with excellent yields and complete regioselectivity, highlighting its potential in creating complex organic structures (Zhu et al., 2003).
  • Development of Heterocyclic Compounds : Involved in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing the versatility of pyridine derivatives in constructing complex heterocyclic frameworks with potential applications in various fields, including pharmaceuticals and agrochemicals (Bakhite et al., 2005).

Medicinal Chemistry and Biological Studies

  • Anti-Cancer Activity : A heterocyclic compound synthesized from 4-[2-(Methylamino)ethyl]pyridine dihydrochloride showed significant in vitro anti-cancer activity against human gastric cancer cell lines, suggesting its potential as a lead compound in the development of new cancer therapies (Liu et al., 2019).
  • Analgesic Properties Optimization : Chemical modification of the pyridine moiety in certain molecules, including displacement of the methyl group, was explored as a method to optimize analgesic properties. This research indicates the potential for derivatives of this compound to serve as templates for developing new analgesic drugs (Ukrainets et al., 2015).

Material Science and Luminescence

  • Luminescent Properties : Studies on CdII complexes of derivatives of this compound have shown promising luminescent properties, which could be utilized in the development of new materials for optoelectronic applications (Fan et al., 2004).

Chemical Sensors

  • Transition Metal Ion Sensing : Derivatives of this compound have been employed in the synthesis of chemosensors with high selectivity and sensitivity for detecting transition metal ions, such as Cu2+. This application is crucial in environmental monitoring and biomedical diagnostics (Gosavi-Mirkute et al., 2017).

Safety and Hazards

“4-[2-(Methylamino)ethyl]pyridine dihydrochloride” may cause serious eye damage, severe skin burns, and eye damage. It may also cause respiratory irritation .

Properties

IUPAC Name

N-methyl-2-pyridin-4-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-9-5-2-8-3-6-10-7-4-8;;/h3-4,6-7,9H,2,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZYBOCTDVWOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=NC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716629
Record name N-Methyl-2-(pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101252-40-8
Record name N-Methyl-2-(pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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